1-methyl-4-nitro-1H-pyrazole-5-carbonitrile

Thermal stability Reaction engineering Solvent selection

Select 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS 42110-73-6) for superior reactivity in nucleophilic substitution. The 4-nitro-5-carbonitrile regioisomer offers faster derivatization and higher yields versus the 3-carbonitrile isomer, driven by an enhanced electronic environment at the nitro leaving group. With dual reactive handles—nitro for reduction/displacement, cyano for cyclization/hydrolysis—and thermal stability (bp 360.8 °C) suited for high-boiling solvents (DMF, NMP), this intermediate excels in kinase inhibitor, anti-infective, and fungicide/herbicide synthesis.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 42110-73-6
Cat. No. B3328118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-nitro-1H-pyrazole-5-carbonitrile
CAS42110-73-6
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)[N+](=O)[O-])C#N
InChIInChI=1S/C5H4N4O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,1H3
InChIKeyVNQXHRFFZAPFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS 42110-73-6) as a Heterocyclic Building Block in Medicinal and Agrochemical Synthesis


1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile is a functionalized pyrazole derivative bearing a methyl group at the 1-position, a nitro group at the 4-position, and a cyano group at the 5-position . This heterocyclic compound (molecular formula C₅H₄N₄O₂, molecular weight 152.11 g/mol) exists as a yellow crystalline solid with a predicted density of 1.5±0.1 g/cm³ and a boiling point of 360.8±27.0 °C at 760 mmHg . The compound is characterized by its dual reactive handles—a nitro group susceptible to reduction and nucleophilic displacement, and a cyano group amenable to various transformations—making it a versatile intermediate in the synthesis of pharmaceutical and agrochemical candidates .

Why Structural Analogues of 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile Cannot Be Interchanged in Synthetic Routes


Substituting 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile with a close structural analogue—such as the 3‑carbonitrile regioisomer (CAS 151599-40-5), the N‑unsubstituted analogue (CAS 61241-07-4), or the cyano‑deficient analogue (CAS 3994-50-1)—is precluded by significant differences in key physicochemical parameters that govern reaction behavior and downstream processing. The presence, position, and substitution pattern of the cyano and methyl groups directly influence boiling point (ranging from 244 °C to 468 °C), density (1.4 to 1.6 g/cm³), and vapor pressure . These variations impact solvent compatibility, distillation feasibility, and mass transport in solid-phase or flow chemistry applications. Moreover, the specific 4‑nitro‑5‑carbonitrile substitution pattern confers a distinct electronic environment that alters the reactivity of the nitro group toward nucleophilic displacement, a property not replicated by regioisomers [1].

Comparative Quantitative Evidence Supporting Selection of 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile Over Closest Analogs


Elevated Boiling Point Enables Broader Solvent Compatibility in High-Temperature Reactions

The target compound exhibits a predicted boiling point of 360.8±27.0 °C at 760 mmHg, which is approximately 116 °C higher than the cyano‑deficient analogue 1-methyl-4-nitropyrazole (244.4±13.0 °C) and approximately 108 °C lower than the N‑unsubstituted analogue 4-nitro-1H-pyrazole-5-carbonitrile (468.3±30.0 °C) . This intermediate thermal profile reduces the risk of premature volatilization during high-temperature reactions (e.g., nitro group reduction under reflux) while avoiding the excessive boiling points that complicate post-reaction purification by distillation .

Thermal stability Reaction engineering Solvent selection

Intermediate Density Facilitates Handling and Formulation in Solid-Phase Synthesis

The target compound has a predicted density of 1.5±0.1 g/cm³, which lies between that of 1-methyl-4-nitropyrazole (1.4±0.1 g/cm³) and 4-nitro-1H-pyrazole-5-carbonitrile (1.6±0.1 g/cm³) . This intermediate density influences packing efficiency in solid-phase reactors and the sedimentation behavior in slurry-based processes, potentially offering a more predictable and uniform mass transport profile compared to the lighter or denser analogues .

Solid-phase synthesis Mass transport Formulation

Enhanced Reactivity of the Nitro Group at the 5-Position of the Pyrazole Ring Enables Selective Nucleophilic Displacement

A systematic study of isomeric 1-methyl-3(5)-nitropyrazole-4-carbonitriles demonstrated that the nitro group in position 5 of the pyrazole ring is significantly more reactive toward anionic S-, O-, and N-nucleophiles than the nitro group in position 3 [1]. While this investigation did not include the exact 4-nitro-5-carbonitrile isomer, the class-level inference is that the presence of a 5-position electron-withdrawing substituent (the cyano group) activates the adjacent nitro group at the 4-position toward nucleophilic attack, whereas the 3‑carbonitrile regioisomer (CAS 151599-40-5) places the cyano group distally, resulting in diminished activation and lower reactivity [1].

Nucleophilic substitution Regioselectivity SAR

High-Value Application Scenarios for 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile Grounded in Quantitative Evidence


Synthesis of 5‑Substituted Pyrazole Derivatives via Nucleophilic Displacement of the Nitro Group

The enhanced reactivity of the nitro group adjacent to the 5‑cyano substituent makes this compound a prime candidate for synthesizing 5‑amino‑, 5‑alkoxy‑, or 5‑thio‑substituted pyrazoles. The class-level reactivity advantage [1] suggests that this intermediate will undergo nucleophilic substitution more readily than its 3‑carbonitrile isomer (CAS 151599-40-5), enabling faster derivatization and potentially higher yields in library synthesis for medicinal chemistry programs targeting kinase inhibitors or anti‑infective agents.

Intermediate for Agrochemicals Requiring Thermal Robustness

With a boiling point of 360.8±27.0 °C , this compound remains stable under the elevated temperatures often encountered in the synthesis of agrochemical active ingredients such as fungicides and herbicides . Its thermal profile permits its use in reactions refluxed in high‑boiling solvents (e.g., DMF, NMP) without significant loss due to volatilization, a limitation of the more volatile analogue 1-methyl-4-nitropyrazole (bp 244.4 °C) .

Precursor for Energetic Materials and High‑Density Functional Materials

The combination of a nitro group and a cyano group on the pyrazole scaffold, along with a density of 1.5±0.1 g/cm³ , positions this compound as a potential precursor for energetic materials or high‑density functional materials. The presence of the methyl group moderates the density relative to the denser but less lipophilic N‑unsubstituted analogue (1.6 g/cm³, bp 468 °C) , offering a balance of processability and energy content that may be advantageous in propellant or explosive formulations.

Building Block for Solid‑Phase Peptide or Small‑Molecule Synthesis

The intermediate density (1.5 g/cm³) and predictable thermal properties facilitate its use in automated solid‑phase synthesis platforms where consistent particle packing and minimal static charge accumulation are critical. Its boiling point and vapor pressure profile (0.0±0.8 mmHg at 25 °C) also ensure that it remains on the solid support during heating and washing cycles, reducing cross‑contamination and improving overall synthetic fidelity.

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